(R)-Hydroxychloroquine is a chiral compound derived from chloroquine, primarily known for its applications in treating malaria and autoimmune diseases such as rheumatoid arthritis and lupus. It has garnered attention for its potential antiviral properties, particularly during the COVID-19 pandemic. The compound's specific (R) configuration is associated with enhanced efficacy and lower toxicity compared to its (S) counterpart.
(R)-Hydroxychloroquine is synthesized from 4-amino-7-chloroquinoline and 5-ethyl(2-hydroxyethyl)amino-2-pentylamine. It belongs to the class of aminoquinoline compounds, which are characterized by a quinoline ring structure substituted with amino groups. This compound is classified as an antimalarial agent and an immunomodulatory drug.
The synthesis of (R)-hydroxychloroquine can be achieved through various methods, including asymmetric synthesis and continuous-flow synthesis techniques.
The molecular formula of (R)-hydroxychloroquine is C18H26ClN3O, with a molecular weight of approximately 339.87 g/mol. The structure features a chloroquine backbone with a hydroxyl group at the 2-position of the ethylamino side chain.
This structure contributes to its pharmacological activity, allowing it to interact effectively with biological targets.
(R)-hydroxychloroquine undergoes several chemical reactions during its synthesis and application:
The mechanism by which (R)-hydroxychloroquine exerts its effects involves several pathways:
(R)-hydroxychloroquine exhibits several notable physical and chemical properties:
These properties are critical for its formulation as a pharmaceutical agent.
(R)-hydroxychloroquine has diverse applications in medicine:
The development of hydroxychloroquine (HCQ) originated from World War II antimalarial research. Chloroquine, synthesized in 1934, demonstrated efficacy but significant toxicity. In 1946, hydroxychloroquine was synthesized as a hydroxylated analog to improve the therapeutic index, receiving FDA approval in 1955 [1] [6]. Early pharmacological studies assumed racemic HCQ behaved as a single entity, but 1990s research revealed stereoselective disposition. Initial investigations detected unequal plasma concentrations of (R)-(−)-HCQ and (S)-(+)-HCQ in humans, with (R)-enantiomer levels 1.6–2.9-fold higher than the (S)-form after racemate administration [9] [10]. This discovery prompted research into differential metabolism, protein binding, and tissue distribution of the enantiomers.
Table 1: Historical Milestones in (R)-Hydroxychloroquine Research
Year | Event | Significance |
---|---|---|
1934 | Chloroquine synthesis | Predecessor compound identified |
1946 | Hydroxychloroquine synthesized | Safer chloroquine derivative created |
1955 | FDA approval of racemic HCQ | Clinical use initiated |
1991 | First chiral separation attempt | Partial resolution of enantiomers |
2020 | Stereoselective ACE2 binding studies | Differential antiviral mechanisms proposed |
The (R)-hydroxychloroquine enantiomer (C₁₈H₂₆ClN₃O, MW 335.87 g/mol) shares the core quinoline scaffold with chloroquine but incorporates a β-hydroxyl group on the ethylamino side chain. The chiral center at the C9 position (4-aminopentyl chain) defines its absolute (R)-configuration [6] [9]. X-ray crystallography confirms the (R)-enantiomer adopts a specific spatial orientation where the hydroxyl group projects opposite to the (S)-enantiomer, influencing molecular interactions.
Physicochemical Properties
Biomimetic HPLC studies using Chiralpak AGP columns demonstrate distinct binding characteristics:
Table 2: Stereochemical Features of (R)- vs (S)-Hydroxychloroquine
Property | (R)-(−)-Hydroxychloroquine | (S)-(+)-Hydroxychloroquine |
---|---|---|
Absolute Configuration | R at C9 | S at C9 |
α₁-Acid Glycoprotein Binding | 41% | 29% |
Human Serum Albumin Binding | 29% | 50% |
Plasma Protein Binding (Overall) | 37% | 64% |
Chiral Rotation | -254° (c=0.5 in H₂O) | +254° (c=0.5 in H₂O) |
Protein Binding and Distribution
The (R)-enantiomer demonstrates preferential binding to α₁-acid glycoprotein (AGP), an acute-phase reactant elevated in inflammatory states. Conversely, the (S)-enantiomer binds predominantly to human serum albumin [7] [10]. This divergence impacts tissue distribution:
Metabolism and Elimination
Hepatic metabolism via CYP3A4/CYP2D6 displays enantioselectivity:
Receptor Interactions
Analytical Differentiation
Baseline separation requires specialized chiral chromatography:
Table 3: Analytical Parameters for Enantiomer Separation
Parameter | (R)-(−)-HCQ | (S)-(+)-HCQ | Racemate |
---|---|---|---|
Retention Time (min) | 26.0 | 29.0 | N/A |
Limit of Quantification (μg/mL) | 0.34 | 0.20 | 0.27 |
Limit of Detection (μg/mL) | 0.11 | 0.07 | 0.09 |
Linearity Range (μg/mL) | 0.34–25 | 0.20–25 | 0.27–25 |
The stereochemical divergence between (R)- and (S)-hydroxychloroquine underscores the potential for enantiomer-specific applications. Future research directions include targeted synthesis of pure (R)-HCQ for mechanistic studies and development of enantioselective delivery systems.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7